![molecular formula C14H13BClNO3 B2473444 [3-chloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methanamine CAS No. 1213827-99-6](/img/structure/B2473444.png)
[3-chloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[3-chloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methanamine” is a chemical compound that is used for research and development . It is also known as crisaborole , a non-steroidal topical anti-inflammatory . It is a phosphodiesterase 4 inhibitor used for the treatment of mild to moderate atopic dermatitis in children and adults .
Synthesis Analysis
The synthesis of this compound involves a new one-pot synthesis employing 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile (compound B) for preparing crisaborole and its pharmaceutically acceptable salts . An intermediate, 4-(3-formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile (compound I), is also described, which is suitable for preparing crisaborole and its salts .Molecular Structure Analysis
The molecular formula of crisaborole is C14H10BNO3 . Its structure contains a boron atom, which facilitates skin penetration and binding to the bimetal center of the phosphodiesterase 4 enzyme .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of crisaborole have been described in the synthesis analysis section. The compound is synthesized using a one-pot synthesis method, which involves the use of compound B and an intermediate compound I .Physical And Chemical Properties Analysis
The average mass of crisaborole is 251.045 Da and its monoisotopic mass is 251.075378 Da . More detailed physical and chemical properties may be available in specific databases or scientific literature .Wissenschaftliche Forschungsanwendungen
- Application : Developing specific antibodies recognizing asialo-erythropoietin molecules could enable a confirmation test based on the asialopattern EPO .
- Potential Use : AN-3485 could find application in treating skin inflammation due to its skin-penetrating properties .
Anti-Doping Control for Recombinant Erythropoietin (rHuEPO)
Topical Application in Skin Inflammation
Climate Change Adaptation Solutions
Wirkmechanismus
Target of Action
AN-3485 primarily targets the Toll-Like Receptors (TLRs) . TLRs play a crucial role in the innate immune system. They recognize molecules that are broadly shared by pathogens but distinguishable from host molecules, collectively referred to as pathogen-associated molecular patterns (PAMPs).
Mode of Action
AN-3485 acts as an inhibitor of TLRs . It binds to these receptors and prevents their normal function, which is to trigger an immune response upon detection of PAMPs. The IC50 values, which represent the concentration of AN-3485 required to inhibit the function of TLRs by 50%, range from 18 to 580 nM .
Biochemical Pathways
The inhibition of TLRs by AN-3485 affects the downstream signaling pathways that are normally activated upon TLR engagement. These pathways lead to the production of various cytokines and chemokines, which are key players in the inflammatory response. By inhibiting TLRs, AN-3485 can potentially modulate these inflammatory responses .
Result of Action
The primary result of AN-3485’s action is the modulation of the immune response. By inhibiting TLRs, AN-3485 can potentially reduce inflammation, which could be beneficial in conditions where excessive or chronic inflammation is detrimental .
Safety and Hazards
Eigenschaften
IUPAC Name |
[3-chloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BClNO3/c16-13-5-9(7-17)1-4-14(13)20-11-3-2-10-8-19-15(18)12(10)6-11/h1-6,18H,7-8,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLBFNKPCNPVLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)OC3=C(C=C(C=C3)CN)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-chloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-[2-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanylacetamide](/img/structure/B2473361.png)
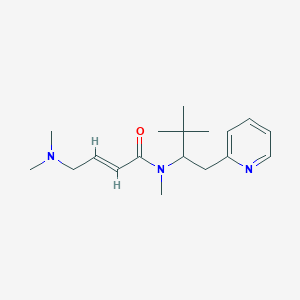
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(3-chloro-4-fluorobenzenesulfonamido)propanoate](/img/structure/B2473363.png)

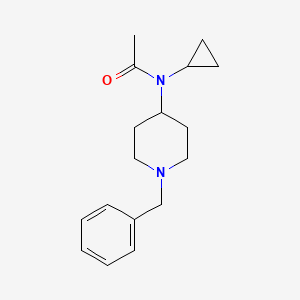
![8-((3-Chloro-4-methylphenyl)sulfonyl)-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2473368.png)
![3-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride](/img/structure/B2473369.png)
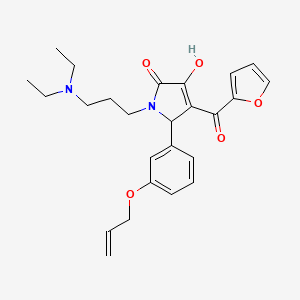
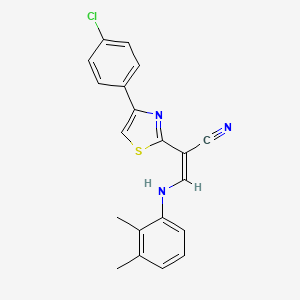
![2-[2-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopropylacetamide](/img/structure/B2473375.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-iodobenzamide](/img/structure/B2473379.png)
![5-[(4-methylphenyl)sulfonylamino]pyridine-3-carboxylic Acid](/img/structure/B2473380.png)
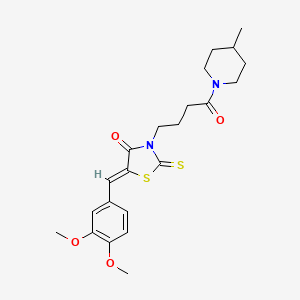
![3-{[2,4'-Bipyridine]-5-yl}-1-(2-methylphenyl)urea](/img/structure/B2473384.png)